2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide
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Overview
Description
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoroindole and N-methyl-2-oxoacetamide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction.
Procedure: The 6-fluoroindole is first activated by a halogenating agent, such as N-bromosuccinimide, to form 6-fluoro-3-bromoindole. This intermediate is then reacted with N-methyl-2-oxoacetamide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and intermediates.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors in the body, altering their activity and leading to various physiological effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoro-1H-indol-3-yl)acetonitrile
- 2-(6-Fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide
- N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives
Uniqueness
2-(6-Fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C11H9FN2O2/c1-13-11(16)10(15)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,14H,1H3,(H,13,16) |
InChI Key |
WSNOSYFWABTRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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